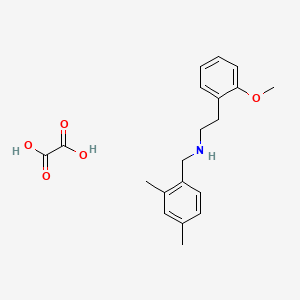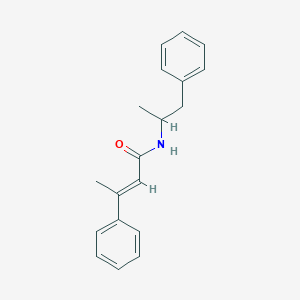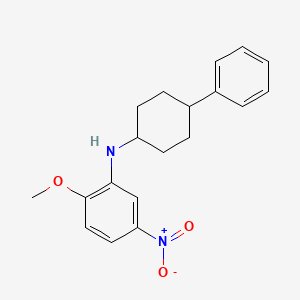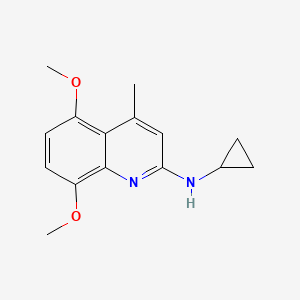
6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
Overview
Description
The compound “6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow due to oxidation. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using several methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The methoxy, methyl, and diazepanyl groups in “6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline” are substituents on this quinoline core.Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of aromatic ring systems .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid at room temperature with a boiling point of 237 °C and a melting point of -15 °C . It is only slightly soluble in water but dissolves readily in most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-6-5-14(21-3)12-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYBQHGKIFQNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3864800.png)


![8-methoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3864822.png)
![4-[(4-bromo-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B3864830.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3864838.png)
![4-(2-{oxo[(1-phenylethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3864846.png)
![5-amino-3-[1-cyano-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3864861.png)
![N'~1~,N'~6~-bis[2-(allyloxy)benzylidene]hexanedihydrazide](/img/structure/B3864864.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3864882.png)

![N-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-2-propen-1-amine](/img/structure/B3864894.png)
![ethyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864902.png)